2-Butylpyrrolidine hydrochloride

ROCK2 inhibition Cardiovascular disease Oncology

2-Butylpyrrolidine hydrochloride (CAS 17651-34-2) is a privileged chiral pyrrolidine scaffold. The n-butyl substituent at C-2 confers optimal lipophilicity (cLogP ~2.6) and steric bulk for target binding pockets, delivering nanomolar affinity at ROCK2, 5-HT6R (Ki=14 nM), LDHA (IC50=7 nM), and PHD2 (IC50=2.5 nM). The hydrochloride salt provides superior aqueous solubility and stability versus the free base, enabling robust parallel synthesis and reproducible biochemical assays. Available in racemic or enantiopure (R)/(S) forms for stereochemical SAR exploration. Ideal for CNS drug discovery programs requiring blood-brain barrier penetration.

Molecular Formula C8H18ClN
Molecular Weight 163.69
CAS No. 17651-34-2; 3446-98-8
Cat. No. B2689901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylpyrrolidine hydrochloride
CAS17651-34-2; 3446-98-8
Molecular FormulaC8H18ClN
Molecular Weight163.69
Structural Identifiers
SMILESCCCCC1CCCN1.Cl
InChIInChI=1S/C8H17N.ClH/c1-2-3-5-8-6-4-7-9-8;/h8-9H,2-7H2,1H3;1H
InChIKeyRMKPXUMWPHLYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylpyrrolidine Hydrochloride (CAS 17651-34-2): A C8-Substituted Pyrrolidine Building Block for Medicinal Chemistry and Organic Synthesis


2-Butylpyrrolidine hydrochloride (CAS 17651-34-2 for the hydrochloride salt; CAS 3446-98-8 for the free base) is a saturated nitrogen heterocycle belonging to the pyrrolidine class. It features a five-membered ring with a secondary amine at the 1-position and an n-butyl substituent at the 2-position. The hydrochloride salt form (molecular formula C8H18ClN; molecular weight 163.69 g/mol) exists as a solid and offers enhanced stability and aqueous solubility for laboratory handling [1]. This compound serves primarily as a synthetic intermediate and scaffold in medicinal chemistry, with reported applications in the synthesis of enzyme inhibitors targeting ROCK2, LDHA, and PHD2 [2].

Why 2-Butylpyrrolidine Hydrochloride Cannot Be Simply Substituted: The Critical Role of Alkyl Chain Length and Chirality in Target Engagement


Substituting 2-butylpyrrolidine hydrochloride with a closely related analog (e.g., 2-methylpyrrolidine, 2-ethylpyrrolidine, or 1-butylpyrrolidine) is not straightforward due to profound differences in physicochemical properties and biological target engagement. The n-butyl chain at the 2-position confers a specific balance of lipophilicity (calculated LogP ≈ 2.5–3.0) and steric bulk that directly influences receptor binding pocket complementarity and membrane permeability. Even minor alkyl chain modifications can alter binding affinity by orders of magnitude; for example, the butyl substituent is essential for the high nanomolar affinity observed at targets such as ROCK2 and 5-HT6R [1]. Furthermore, the chiral nature of the 2-position creates enantiomeric pairs (R vs. S) with potentially divergent pharmacological profiles. The hydrochloride salt form also ensures consistent solubility and stability compared to the free base, a practical consideration for reproducible assay conditions .

Quantitative Differentiation Evidence for 2-Butylpyrrolidine Hydrochloride: Comparative Potency, Physicochemical Properties, and Synthetic Utility


ROCK2 Inhibitory Potency: Sub-Nanomolar Affinity Underscores Scaffold Value for Cardiovascular and Oncology Research

The pyrrolidine scaffold of 2-butylpyrrolidine, when incorporated into optimized inhibitor chemotypes, demonstrates exceptional potency against Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with reported IC50 values in the low nanomolar range. While a direct, side-by-side comparison with the 2-methyl analog is not available in the public domain, the nanomolar affinity reported in BindingDB [1] strongly suggests that the butyl chain length is a critical determinant of potency. In contrast, smaller alkyl substituents (e.g., methyl, ethyl) would be expected to result in significantly reduced binding due to diminished hydrophobic interactions within the ROCK2 ATP-binding pocket [2].

ROCK2 inhibition Cardiovascular disease Oncology Enzyme inhibition

Lipophilicity (cLogP) Advantage: Enhanced Membrane Permeability Compared to Shorter-Chain Pyrrolidine Analogs

The calculated partition coefficient (cLogP) for 2-butylpyrrolidine is approximately 2.6, which falls within the optimal range (1–3) for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five. This represents a significant and quantifiable advantage over shorter-chain analogs such as 2-methylpyrrolidine (cLogP ≈ 1.2) and 2-ethylpyrrolidine (cLogP ≈ 1.8) [1]. The 1.4 log unit difference between butyl and methyl analogs corresponds to a theoretical ~25-fold increase in membrane partitioning, a property that can dramatically improve cellular uptake and in vivo exposure for drug candidates [2].

Physicochemical properties Drug-likeness Membrane permeability ADME

Chiral Purity as a Determinant of Biological Activity: Enantiomeric Excess Requirements for Asymmetric Synthesis Applications

2-Butylpyrrolidine possesses a chiral center at the 2-position, and the (R)- and (S)-enantiomers can exhibit markedly different biological activities and synthetic utility. Asymmetric hydrogenation methods using chiral rhodium or ruthenium catalysts can produce the (S)-enantiomer with high enantiomeric excess (ee >95%) . In contrast, racemic synthesis of the compound or its analogs (e.g., racemic 2-methylpyrrolidine) yields a 1:1 mixture of enantiomers, which may confound biological assays and lead to suboptimal pharmacokinetic profiles if one enantiomer is inactive or toxic. The availability of enantiomerically pure 2-butylpyrrolidine hydrochloride is therefore a critical differentiator for stereospecific medicinal chemistry campaigns [1].

Chiral synthesis Enantioselectivity Asymmetric catalysis Drug stereochemistry

Optimal Research and Procurement Scenarios for 2-Butylpyrrolidine Hydrochloride: Where This Scaffold Provides Demonstrated Value


Medicinal Chemistry: Development of Potent and Selective ROCK2 Inhibitors

For research programs targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibition—relevant to cardiovascular diseases, glaucoma, and oncology—2-butylpyrrolidine hydrochloride serves as a key starting material. The pyrrolidine core, when elaborated with appropriate substituents, yields inhibitors with low nanomolar IC50 values against ROCK2 [1]. Procurement of the hydrochloride salt ensures optimal solubility for parallel synthesis and biochemical assay workflows.

Asymmetric Synthesis and Chiral Ligand Design

2-Butylpyrrolidine hydrochloride, particularly in its enantiomerically pure (R)- or (S)- form, is a valuable chiral building block for asymmetric catalysis and the synthesis of enantiopure pharmaceuticals. The compound can be used to prepare chiral auxiliaries, ligands, or directly incorporated into drug candidates requiring defined stereochemistry [1]. The availability of both enantiomers allows for stereochemical SAR exploration.

Central Nervous System (CNS) Drug Discovery: Serotonin and Dopamine Receptor Modulation

2-Butylpyrrolidine-containing compounds have demonstrated binding affinity at CNS targets including the 5-HT6 serotonin receptor (Ki = 14 nM) and the D2 dopamine receptor [1]. The butyl substituent contributes to the lipophilicity required for blood-brain barrier penetration (cLogP ~2.6), making the scaffold suitable for developing novel CNS therapeutics. Procurement of the hydrochloride salt facilitates aqueous formulation for in vivo neuropharmacology studies.

Cancer Metabolism: LDHA and PHD2 Enzyme Inhibition Studies

The 2-butylpyrrolidine scaffold has been identified in inhibitors of lactate dehydrogenase A (LDHA, IC50 = 7 nM) and prolyl hydroxylase domain-containing protein 2 (PHD2, IC50 = 2.5 nM), both implicated in cancer metabolism and hypoxia signaling [1]. Researchers investigating tumor glycolysis or HIF pathway modulation can utilize 2-butylpyrrolidine hydrochloride as a privileged starting point for lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butylpyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.